molecular formula C11H8FNO3 B1453695 [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-37-6

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Cat. No.: B1453695
CAS No.: 1018584-37-6
M. Wt: 221.18 g/mol
InChI Key: ZVHVHPPPJAWTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can modulate the activity of proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution within the body and its availability to target tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid typically involves the formation of the isoxazole ring followed by the introduction of the fluorophenyl group. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. The fluorophenyl group can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing and reducing agents. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the isoxazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .

Scientific Research Applications

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Bromophenyl)isoxazol-3-yl]acetic acid
  • [5-(4-Hydroxyphenyl)isoxazol-3-yl]acetic acid
  • [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Uniqueness

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVHPPPJAWTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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